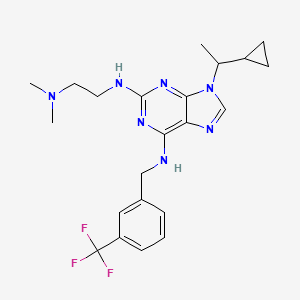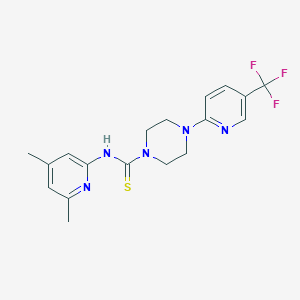
NH-bis(PEG4-t-butil éster)
Descripción general
Descripción
NH-bis(PEG4-t-butyl ester): is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical reactions. The amino group in this compound is reactive with carboxylic acids, activated esters, and carbonyl groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Aplicaciones Científicas De Investigación
NH-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of amide bonds and other functional groups.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of polymers and other materials with specific properties .
Mecanismo De Acción
Target of Action
NH-bis(PEG4-t-butyl ester) is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . These targets play crucial roles in various biochemical reactions, particularly in the formation of amide bonds and C-N bonds .
Mode of Action
The amino group in NH-bis(PEG4-t-butyl ester) readily reacts with its targets. It forms an amide bond with carboxylic acids and activated NHS esters . Additionally, it can react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of NH-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s reactivity. Furthermore, the compound’s solubility in various solvents suggests that the solvent environment can also influence its action and stability.
Análisis Bioquímico
Biochemical Properties
NH-bis(PEG4-t-butyl ester) plays a significant role in biochemical reactions. The amino groups in NH-bis(PEG4-t-butyl ester) are reactive with carboxylic acids, activated NHS esters, and carbonyls . This reactivity allows NH-bis(PEG4-t-butyl ester) to interact with a variety of biomolecules, including enzymes and proteins .
Cellular Effects
Given its reactivity, it is likely that NH-bis(PEG4-t-butyl ester) can influence cell function by interacting with various cellular components .
Molecular Mechanism
The molecular mechanism of NH-bis(PEG4-t-butyl ester) involves its interaction with biomolecules through its reactive amino groups . These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
It is known that the t-butyl protected carboxyl group in NH-bis(PEG4-t-butyl ester) can be deprotected under acidic conditions .
Metabolic Pathways
Given its reactivity, it is likely that NH-bis(PEG4-t-butyl ester) can interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NH-bis(PEG4-t-butyl ester) typically involves the reaction of polyethylene glycol with t-butyl esters and an amino group. The amino group reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form a C-N bond .
Industrial Production Methods: Industrial production of NH-bis(PEG4-t-butyl ester) involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is usually produced in bulk quantities and purified to achieve a high level of purity (≥95%) before being packaged and shipped .
Análisis De Reacciones Químicas
Types of Reactions: NH-bis(PEG4-t-butyl ester) undergoes various types of chemical reactions, including:
Amidation: Reaction with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: Reaction with carbonyl groups (ketones and aldehydes) to form C-N bonds.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions
Common Reagents and Conditions:
Amidation: Carboxylic acids, activated esters, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Reductive Amination: Carbonyl compounds (ketones and aldehydes) and reducing agents such as sodium cyanoborohydride.
Deprotection: Acidic conditions, typically using trifluoroacetic acid (TFA)
Major Products:
Amidation: Formation of amide bonds.
Reductive Amination: Formation of secondary or tertiary amines.
Deprotection: Removal of the t-butyl protecting group to yield the free carboxylic acid
Comparación Con Compuestos Similares
NH-bis(PEG4-Boc): Similar to NH-bis(PEG4-t-butyl ester) but with a Boc (tert-butoxycarbonyl) protecting group instead of t-butyl.
NH-bis(PEG4-acetate): Contains an acetate protecting group instead of t-butyl.
NH-bis(PEG4-methyl ester): Contains a methyl ester protecting group instead of t-butyl
Uniqueness: NH-bis(PEG4-t-butyl ester) is unique due to its t-butyl protecting group, which provides stability and protection during chemical reactions. The t-butyl group can be easily removed under acidic conditions, making it a versatile reagent for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)



![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
